molecular formula C20H22N2O B2426815 2-(1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 733797-56-3

2-(1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2426815
CAS No.: 733797-56-3
M. Wt: 306.409
InChI Key: UYUFBSBPTYTHEF-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole moiety attached to an acetamide group, which is further substituted with a phenylbutan-2-yl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide typically involves the following steps:

    Formation of Indole Derivative: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetamide Formation: The indole derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the corresponding chloroacetamide.

    Substitution Reaction: The chloroacetamide is further reacted with 4-phenylbutan-2-amine under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenylbutan-2-yl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitrated or halogenated phenylbutan-2-yl derivatives.

Scientific Research Applications

2-(1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The phenylbutan-2-yl group may enhance the compound’s binding affinity and specificity towards these targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide: Unique due to its specific substitution pattern.

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    N-phenylacetamide: A simpler acetamide derivative without the indole moiety.

Uniqueness

This compound is unique due to its combination of an indole moiety with a phenylbutan-2-yl-substituted acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-indol-1-yl-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-16(11-12-17-7-3-2-4-8-17)21-20(23)15-22-14-13-18-9-5-6-10-19(18)22/h2-10,13-14,16H,11-12,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUFBSBPTYTHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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